

An In-depth Technical Guide to 4-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-4-penten-2-ol

Cat. No.: B1580817

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-4-penten-2-ol** (CAS No: 2004-67-3), a secondary allylic alcohol. While its specific discovery and a detailed historical timeline are not readily available in surveyed literature, this document consolidates its known chemical and physical properties, spectroscopic data, and established synthesis methodologies. Notably, this compound serves as a key intermediate in the synthesis of more complex molecules, including precursors for potential therapeutic agents. This guide aims to be a valuable resource for professionals in chemical synthesis and drug development by presenting detailed experimental protocols and summarizing key data in a structured format.

Introduction

4-Methyl-4-penten-2-ol is an organic compound with the molecular formula $C_6H_{12}O$.^{[1][2]} As a secondary allylic alcohol, its structure, featuring both a hydroxyl group and a carbon-carbon double bond, imparts a unique reactivity profile, making it a useful building block in organic synthesis.^[3] Its primary documented application is as an intermediate in the production of 4-Chloro-2-methyl-1-pentene. This chloro derivative is a precursor for the synthesis of 2-S-substituted pyrimidines, which have been investigated as antimetabolites of nucleic acid precursors for potential cancer therapy.^{[4][5]} Despite its role as a synthetic intermediate, dedicated pharmacological studies and its involvement in specific biological signaling pathways are not extensively documented in the current body of scientific literature.

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Methyl-4-penten-2-ol** is presented in Table 1. This data is crucial for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of **4-Methyl-4-penten-2-ol**

Property	Value	Source(s)
IUPAC Name	4-methylpent-4-en-2-ol	[6]
CAS Number	2004-67-3	[1]
Molecular Formula	C ₆ H ₁₂ O	[1][2]
Molecular Weight	100.16 g/mol	[1]
Boiling Point	131.7 °C at 760 mmHg	[4]
Density	0.832 g/cm ³	[4]
Refractive Index	1.4269 (estimate)	[4]
Flash Point	46.3 °C	[4]
Solubility	Soluble in Acetone, Dichloromethane, Tetrahydrofuran	[4]
Vapor Pressure	4.06 mmHg at 25°C	[4]
LogP	1.33340	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **4-Methyl-4-penten-2-ol**.

- Mass Spectrometry: The mass spectrum (electron ionization) of **4-Methyl-4-penten-2-ol** is available through the NIST WebBook.[\[2\]](#)
- Infrared (IR) Spectroscopy: The gas-phase IR spectrum of **4-Methyl-4-penten-2-ol** is also available from the NIST/EPA Gas-Phase Infrared Database.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimentally obtained NMR spectra are not widely published, computed ^{13}C NMR data is available on PubChem.[\[6\]](#)

Synthesis of **4-Methyl-4-penten-2-ol**

Two primary methods for the synthesis of **4-Methyl-4-penten-2-ol** are detailed below: a patented industrial method and a plausible Grignard reaction.

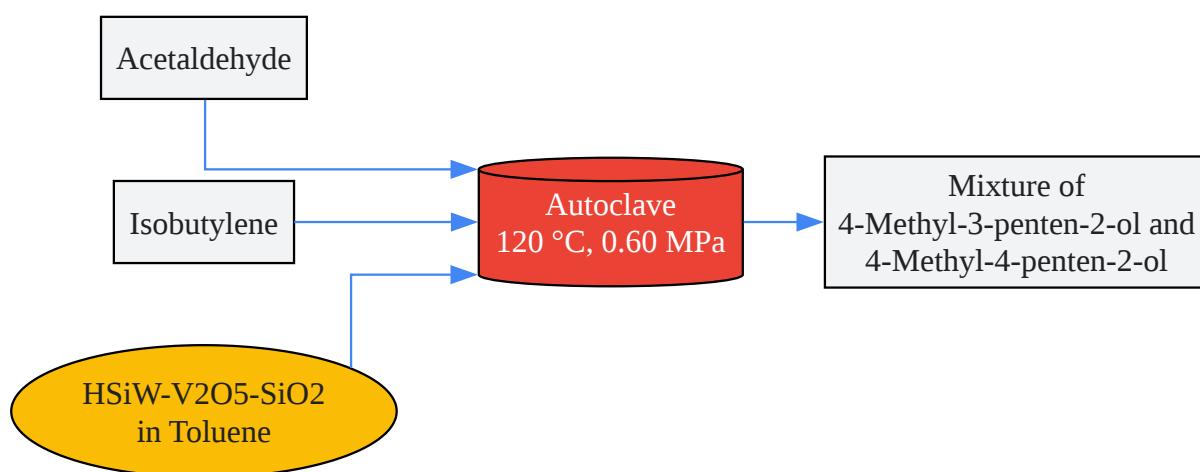
Synthesis from Acetaldehyde and Isobutylene

A method for the synthesis of a mixture containing **4-Methyl-4-penten-2-ol** is described in a patent by Wanhua Chemical Group Co., Ltd.[\[8\]](#) This process involves the reaction of acetaldehyde with isobutylene in the presence of a solid acid catalyst.

Experimental Protocol:

- Reactor Setup: A 2000 ml autoclave made of 316L material, equipped with a mechanical stirrer and a thermostat, is charged with 800 g of toluene and 20 g of $\text{HSiW-V}_2\text{O}_5-\text{SiO}_2$ solid acid catalyst.
- Addition of Reactants: 440.0 g of a toluene solution of acetaldehyde (4 mol, 40% mass fraction) is added to the autoclave.
- Introduction of Isobutylene: Isobutylene is slowly introduced into the reaction system until the pressure reaches 0.60 MPa (6 mol).
- Reaction Conditions: The autoclave is heated to 120 °C, and the stirring speed is maintained at 800 rpm.
- Monitoring and Completion: The reaction is monitored by taking samples every hour for analysis by gas chromatography. The reaction is considered complete after 5 hours, at which point the acetaldehyde is fully converted.

- Work-up and Purification: After the reaction, excess isobutylene is recovered for use in subsequent batches. The reaction liquid is pumped out, filtered to recover the catalyst, and the filtrate is rectified to yield a mixture of 4-methyl-3-penten-2-ol and **4-methyl-4-penten-2-ol**.^[8] The reported yield for the combined products is 95.7%.^[8]



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Synthesis of **4-Methyl-4-penten-2-ol** from Acetaldehyde and Isobutylene.

Plausible Synthesis via Grignard Reaction

A common and versatile method for the synthesis of secondary alcohols is the Grignard reaction. For **4-Methyl-4-penten-2-ol**, this would involve the reaction of acetaldehyde with isobutenylmagnesium bromide. While a specific protocol for this exact reaction is not readily available, a general procedure for a similar Grignard reaction can be adapted.

Experimental Protocol (Adapted):

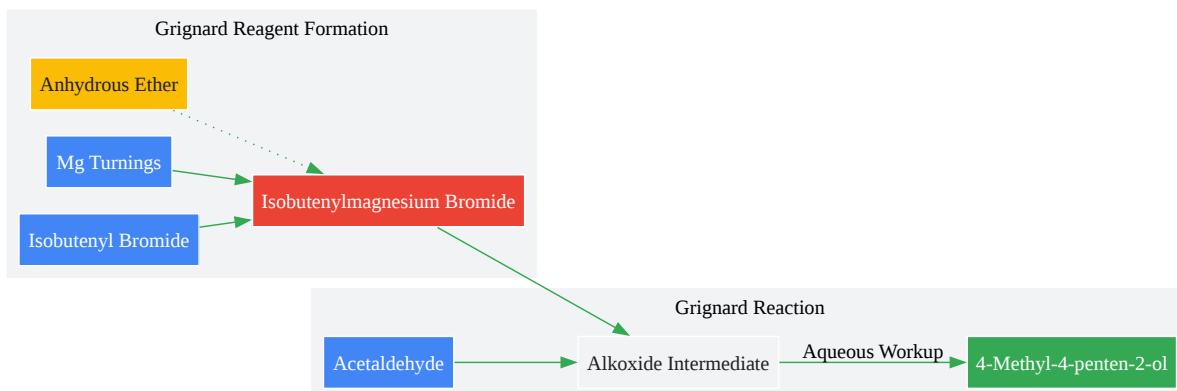
- Preparation of Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon), place magnesium turnings.
 - Add a solution of isobutenyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of isobutenylmagnesium bromide.

- Grignard Reaction:

- Cool a solution of acetaldehyde in anhydrous diethyl ether in an ice bath.
- Add the prepared Grignard reagent solution dropwise to the acetaldehyde solution with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

- Work-up and Purification:

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
- Filter and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain **4-Methyl-4-penten-2-ol**.



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Grignard Synthesis of **4-Methyl-4-penten-2-ol**.

Role in Drug Development

The primary relevance of **4-Methyl-4-penten-2-ol** in the context of drug development is its role as a synthetic intermediate. It is used to synthesize 4-Chloro-2-methyl-1-pentene, which is a derivative of 3-Chloro-2-methyl-1-propene.^{[4][5]} This chlorinated intermediate has been utilized in the synthesis of 2-S-substituted pyrimidines.^{[4][5]} These pyrimidine derivatives are of interest as they can act as antimetabolites of nucleic acid precursors, a mechanism of action that is explored in cancer therapy.^{[4][5]}



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